

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
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An In-depth Technical Guide: Chemical Properties and Applications of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**

Abstract

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a pyridine core, a trifluoromethyl group, and two distinct halogen atoms (bromine and chlorine), makes it an exceptionally versatile building block for advanced chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the differential reactivity of the C-Br and C-Cl bonds, allows for selective and strategic modifications. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, safety protocols, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of this molecule.

Identifier	Data
IUPAC Name	3-bromo-5-chloro-2-(trifluoromethyl)pyridine
CAS Number	534174-68-0
Molecular Formula	C ₆ H ₂ BrClF ₃ N ^[1] ^[2]
Molecular Weight	260.44 g/mol ^[1] ^[3]
InChI	InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10,11)/h1-2H ^[2]
InChIKey	BWXSEIVHZVWQFZ-UHFFFAOYSA-N ^[2]
Canonical SMILES	C1=C(C=NC(=C1Br)C(F)(F)F)Cl ^[2]

The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl group, at the 3-position with a bromine atom, and at the 5-position with a chlorine atom. The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of the halogen substituents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use, handling, and characterization of this compound.

Physical Properties

Property	Value	Source
Appearance	White Solid	^[4] (For similar isomer)
Purity	Typically >95-98%	^[5]

Note: Experimental data for the melting and boiling points of this specific isomer are not readily available in public literature. Researchers should perform their own characterization.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected profile can be expertly predicted.

- ^1H NMR: The spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet due to coupling with the adjacent proton.
- ^{19}F NMR: A sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- ^{13}C NMR: Six distinct signals would be observed, one for each carbon atom in the unique electronic environment created by the varied substituents. The carbon attached to the CF_3 group would show a characteristic quartet due to C-F coupling.
- Mass Spectrometry: The mass spectrum would display a complex molecular ion cluster. This is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are roughly 1:1) and chlorine (^{35}Cl and ^{37}Cl are roughly 3:1), providing a definitive signature for the presence of these two halogens.

Predicted Mass Spectrometry Data

The following table summarizes predicted collision cross-section (CCS) values for various adducts, which is valuable for mass spectrometry-based identification.

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	259.90840	139.8
$[\text{M}+\text{Na}]^+$	281.89034	155.0
$[\text{M}-\text{H}]^-$	257.89384	141.9
$[\text{M}+\text{K}]^+$	297.86428	141.7

(Data predicted using CCSbase)[\[2\]](#)

Safety and Handling

Halogenated and trifluoromethylated pyridines require careful handling due to their potential toxicity.

GHS Hazard Information

Code	Hazard Statement
H301	Toxic if swallowed[6]
H315	Causes skin irritation[6]
H319	Causes serious eye irritation[6]
H335	May cause respiratory irritation[6]

Note: These classifications are based on the closely related isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and should be considered applicable.

- Signal Word: Danger[6][7]
- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator with appropriate cartridges is recommended if inhalation risk is high.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Store locked up.[8][9][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

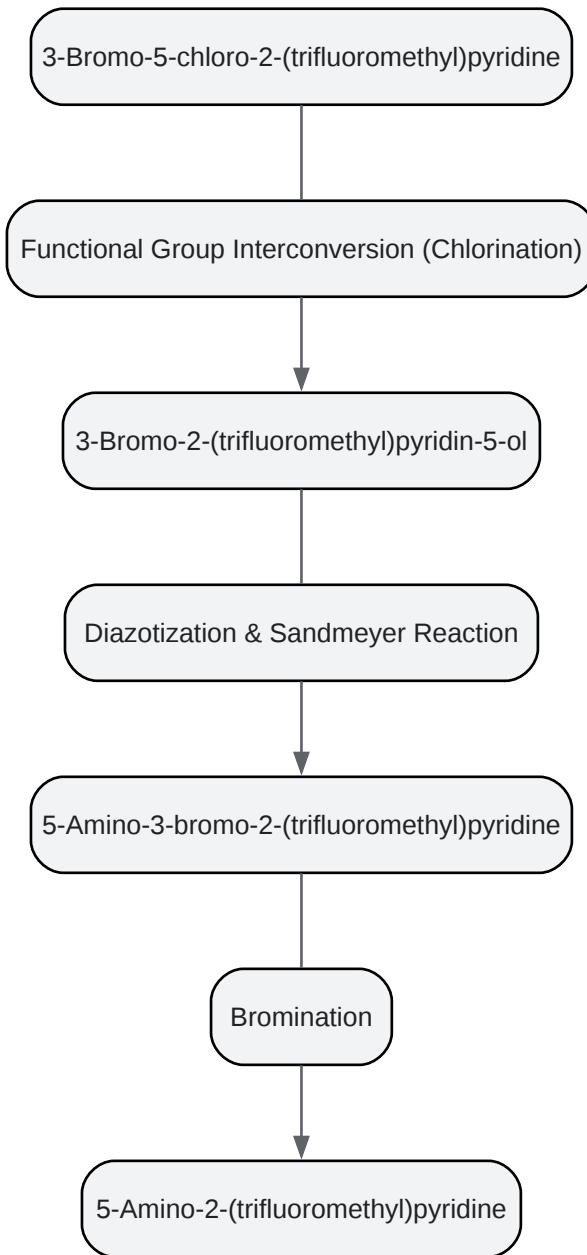
Synthesis and Purification

The synthesis of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** involves multi-step processes common in heterocyclic chemistry. The following represents a logical and field-proven approach.

Retrosynthetic Analysis

The causality behind the synthetic strategy is to introduce the functional groups in a sequence that leverages commercially available starting materials and robust, high-yielding reactions. A

plausible retrosynthesis involves disconnecting the chloro and bromo groups, tracing back to a core trifluoromethylpyridine structure.



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Caption: Retrosynthetic pathway for the target molecule.

Example Synthetic Protocol: Chlorination of a Pyridin-2-ol Precursor

This protocol is adapted from a standard procedure for converting hydroxypyridines to chloropyridines, a crucial step in the synthesis of many halogenated pyridine intermediates.[\[4\]](#) [\[11\]](#)

Objective: To convert a 3-bromo-5-(trifluoromethyl)pyridin-2-ol intermediate into 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. This demonstrates a key transformation often required in the synthesis of the target scaffold.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).
- **Reagent Addition:** Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl_3) (excess, e.g., 5-10 eq) to the flask. This is an exothermic reaction and should be done with caution.
- **Heating:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using excess POCl_3 is that it serves as both the chlorinating agent and the solvent, driving the reaction to completion.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step hydrolyzes the excess POCl_3 and must be performed in a well-ventilated fume hood due to the evolution of HCl gas.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize residual acid), water, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the synthesis is typically purified using flash column chromatography.

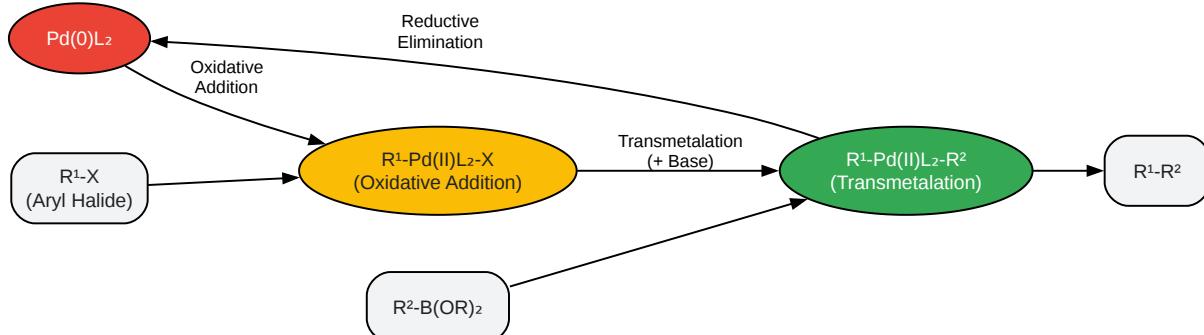
- Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading: Dissolve the crude product in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the prepared column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which enables sequential, regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.^[12] In **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**, the C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond at the 5-position. This differential reactivity is the key to its utility, allowing for selective coupling at the C3 position while leaving the C5 chlorine available for subsequent transformations.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: To selectively couple an arylboronic acid at the C3 position of **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**.

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add **3-bromo-5-chloro-2-(trifluoromethyl)pyridine** (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq).[13]
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13] The use of a biphasic system with a phase-transfer catalyst can also be effective.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted heating can significantly reduce reaction times.[14][15]
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

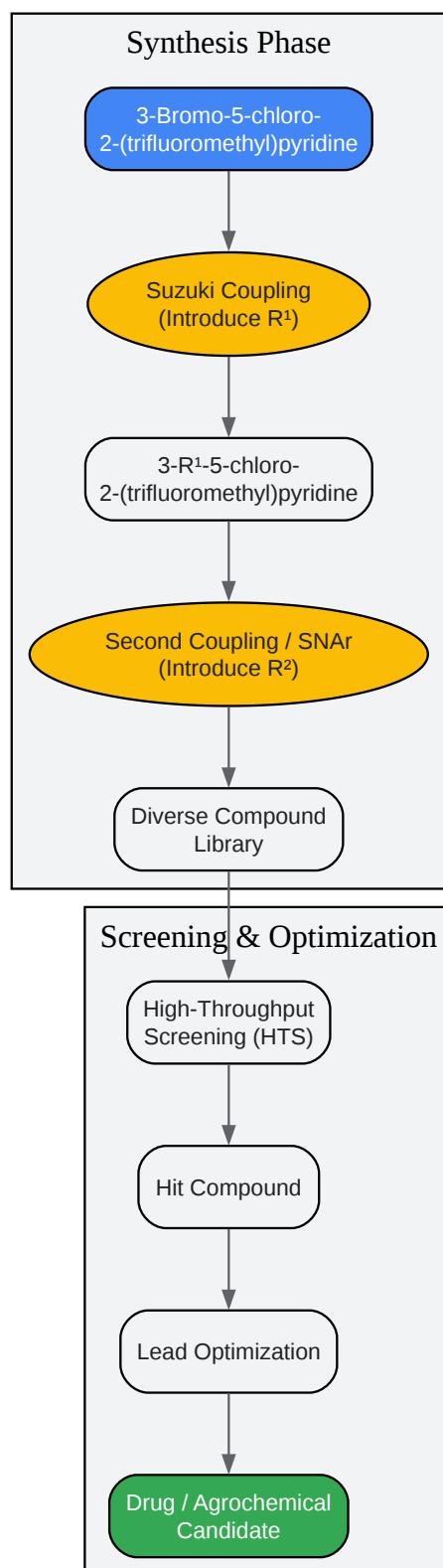
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a "privileged scaffold" in modern chemistry. Its incorporation into molecules is a well-established strategy to enhance biological activity and improve pharmacokinetic properties.[\[16\]](#)[\[17\]](#)

- **Metabolic Stability:** The C-F bond is exceptionally strong, and the CF_3 group can block sites of oxidative metabolism, thereby increasing the *in vivo* half-life of a drug candidate.
- **Lipophilicity:** The CF_3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[\[18\]](#)
- **Binding Affinity:** The highly polarized nature of the CF_3 group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, enhancing binding affinity.
- **Bioisosterism:** The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the properties of a lead compound.

Because of these benefits, **3-bromo-5-chloro-2-(trifluoromethyl)pyridine** is a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[\[19\]](#)[\[20\]](#)



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Caption: Role of the title compound in a typical discovery workflow.

Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. The presence of a metabolically robust and electronically influential trifluoromethyl group, alongside two differentially reactive halogens, provides a powerful platform for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling protocols enables researchers to effectively harness its potential in the development of next-generation pharmaceuticals and agrochemicals.

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- To cite this document: BenchChem. [3-Bromo-5-chloro-2-(trifluoromethyl)pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524670#3-bromo-5-chloro-2-trifluoromethyl-pyridine-chemical-properties]

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